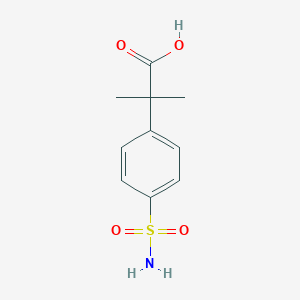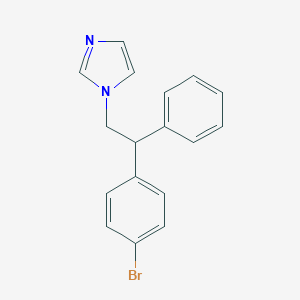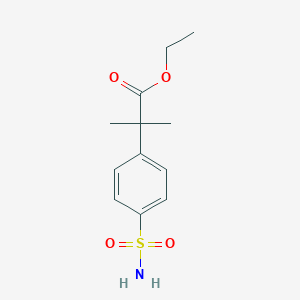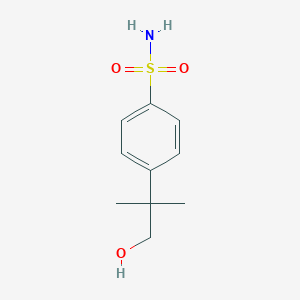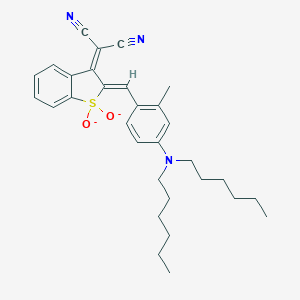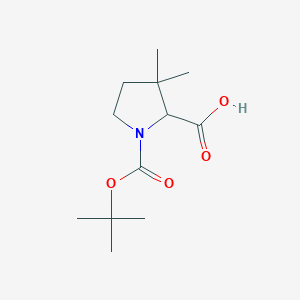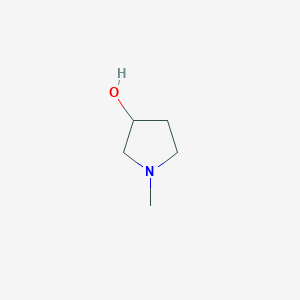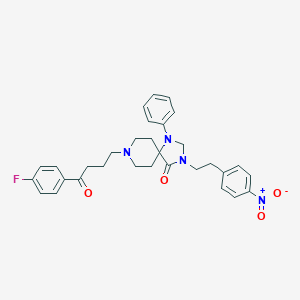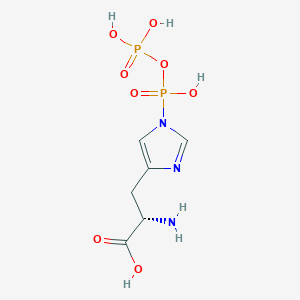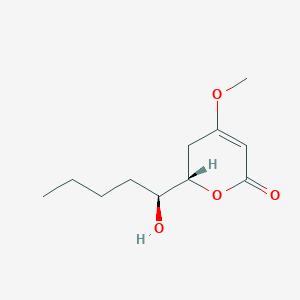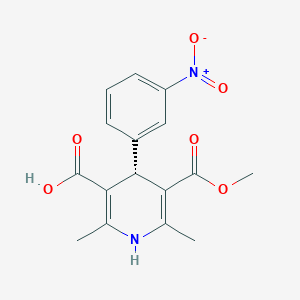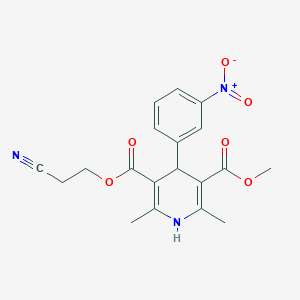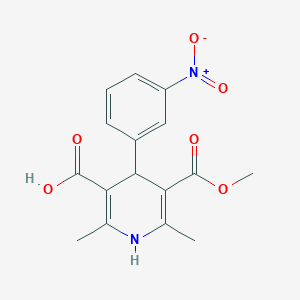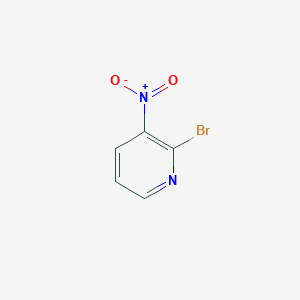
2-ブロモ-3-ニトロピリジン
概要
説明
2-Bromo-3-nitropyridine is a pyridine derivative with the molecular formula C5H3BrN2O2. It is a yellow to orange crystalline powder that is used in various chemical syntheses. This compound is notable for its bromine and nitro functional groups, which confer unique reactivity and make it a valuable intermediate in organic synthesis .
科学的研究の応用
2-Bromo-3-nitropyridine is used extensively in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of potential therapeutic agents.
Industry: It is employed in the production of agrochemicals and dyes.
作用機序
Target of Action
Nitropyridines, a class of compounds to which 2-bromo-3-nitropyridine belongs, are known to interact with various biological targets depending on their specific substitutions .
Mode of Action
The mode of action of 2-Bromo-3-nitropyridine involves its interaction with its targets, leading to various biochemical changes. Nitropyridines are known to undergo reactions with ammonia and amines by the vicarious substitution method and by the oxidative substitution method . The specific mode of action for 2-Bromo-3-nitropyridine would depend on its specific target and the biochemical context in which it is used.
Biochemical Pathways
Nitropyridines are known to be involved in various synthetic methods, both for the construction of the pyridine ring and for its substitution . The specific pathways affected by 2-Bromo-3-nitropyridine would depend on its specific target and the biochemical context in which it is used.
Pharmacokinetics
It has been suggested that it has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.18 . These properties could influence its bioavailability and its ability to reach its target sites in the body.
Result of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects are likely the result of its interaction with its targets and the subsequent biochemical changes it induces.
Action Environment
The action of 2-Bromo-3-nitropyridine can be influenced by various environmental factors. For instance, it is recommended to use this compound only outdoors or in a well-ventilated area to minimize respiratory irritation . Furthermore, it should be stored in a well-ventilated place, with the container kept tightly closed . These precautions suggest that the compound’s action, efficacy, and stability can be influenced by factors such as ventilation, exposure to air, and temperature.
生化学分析
Cellular Effects
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that 2-Bromo-3-nitropyridine can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the compound can undergo reactions with other substances, leading to changes in its molecular structure . These reactions could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions . Over time, it may undergo degradation, leading to changes in its effects on cellular function.
Metabolic Pathways
It is known that the compound can undergo reactions with other substances, potentially interacting with various enzymes or cofactors .
Transport and Distribution
It is known that the compound can cause skin and eye irritation, suggesting that it can be transported across cell membranes and distributed within tissues .
Subcellular Localization
Given its potential to cause skin and eye irritation, it may interact with various subcellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: 2-Bromo-3-nitropyridine can be synthesized from 3-nitropyridine-2-amine. The synthesis involves the bromination of 3-nitropyridine-2-amine using bromine in the presence of a suitable solvent such as acetic acid . The reaction typically proceeds under mild conditions, yielding 2-Bromo-3-nitropyridine with high purity.
Industrial Production Methods: In industrial settings, the production of 2-Bromo-3-nitropyridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial production .
化学反応の分析
Types of Reactions: 2-Bromo-3-nitropyridine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium thiolate or primary amines in polar solvents.
Reduction: Catalysts such as palladium on carbon with hydrogen gas.
Coupling reactions: Palladium catalysts with boronic acids or esters in the presence of a base.
Major Products:
Nucleophilic substitution: Substituted pyridines with various functional groups.
Reduction: 2-Bromo-3-aminopyridine.
Coupling reactions: Biaryl compounds and other complex structures.
類似化合物との比較
- 2-Chloro-3-nitropyridine
- 2-Fluoro-3-nitropyridine
- 2-Iodo-3-nitropyridine
Comparison: 2-Bromo-3-nitropyridine is unique due to the presence of the bromine atom, which is larger and more polarizable than chlorine or fluorine. This makes it more reactive in nucleophilic substitution reactions compared to its chloro and fluoro analogues. Additionally, the bromine atom’s ability to participate in cross-coupling reactions is advantageous for synthesizing complex molecules .
特性
IUPAC Name |
2-bromo-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCUFLITCDHRMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339263 | |
| Record name | 2-Bromo-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19755-53-4 | |
| Record name | 2-Bromo-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Bromo-3-nitropyridine in the synthesis of the anticancer compounds described in the research?
A1: 2-Bromo-3-nitropyridine serves as a crucial starting material in the synthesis of both 7-anilino-6-azaindole-1-sulfonamides and 7-aryl-6-azaindole-1-sulfonamides. The research highlights its reaction with vinyl magnesiumbromide, leading to the formation of 7-bromo-6-azaindole. [] This intermediate is then further modified to introduce various substituents at the 7-position, ultimately yielding the target 6-azaindole-1-sulfonamide derivatives.
Q2: How does the structure of the synthesized compounds relate to their anticancer activity?
A2: The study explores the structure-activity relationship (SAR) of the synthesized compounds and reveals that 7-aryl-6-azaindole-1-sulfonamide derivatives exhibit more potent antiproliferative activity compared to 7-anilino-6-azaindole-1-sulfonamide derivatives. [] This suggests that the presence of an aryl group directly attached to the 7-position of the 6-azaindole scaffold is favorable for enhancing the anticancer activity. Further research is necessary to understand the precise mechanism underlying this observation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
